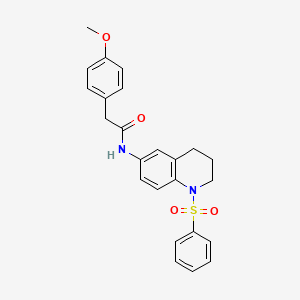

2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-30-21-12-9-18(10-13-21)16-24(27)25-20-11-14-23-19(17-20)6-5-15-26(23)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLVBAMQOUEZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 457.57 g/mol. The presence of the methoxy and sulfonyl groups contributes to its biological activity by enhancing solubility and bioavailability.

Research indicates that the compound interacts with specific biological targets, particularly in the modulation of immune responses. It has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells involved in autoimmune diseases .

Anticancer Activity

A study evaluated the anticancer properties of related compounds, reporting that derivatives similar to 2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibited varying degrees of cytotoxicity against cancer cell lines. The compound was tested against a panel of approximately sixty cancer types, showing selective activity against leukemia cell lines at a concentration of 10 µM .

| Cancer Type | Cell Line Sensitivity |

|---|---|

| Leukemia | High |

| Melanoma | Moderate |

| Lung Cancer | Low |

| Colon Cancer | Low |

Autoimmune Disease Treatment

In vivo studies demonstrated that the compound effectively reduced symptoms in mouse models of rheumatoid arthritis and psoriasis. The efficacy was noted at lower doses compared to existing treatments like GSK2981278, with no significant adverse effects observed during a two-week administration period .

Case Studies

- Rheumatoid Arthritis Model : In a controlled experiment using mice induced with rheumatoid arthritis, treatment with 2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide resulted in significant reduction of inflammatory markers and joint swelling compared to control groups.

- Psoriasis Model : Another study involving a psoriasis model indicated that the compound could decrease skin lesions and improve overall skin health through modulation of immune pathways.

Pharmacokinetics

The bioavailability of this compound has been assessed in animal models. Results indicated an oral bioavailability (F) of 48.1% in mice and 32.9% in rats, suggesting favorable absorption characteristics that could translate to human applications .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinoline Nitrogen

The nitrogen atom in the tetrahydroquinoline ring is a critical site for modulation of physicochemical and pharmacological properties. Key analogs include:

Key Observations :

Variations in the Acetamide Aryl Group

The 4-methoxyphenyl group in the target compound is a recurring pharmacophore in acetamide-based therapeutics:

Key Observations :

Core Scaffold Modifications

Replacement of tetrahydroquinoline with related bicyclic systems alters bioactivity:

Key Observations :

- Tetrahydroisoquinoline derivatives () often target neuroreceptors (e.g., orexin), whereas naphthyridine-based compounds () are explored for cardiovascular diseases.

- The target compound’s tetrahydroquinoline core may offer a balance between receptor selectivity and synthetic feasibility compared to bulkier analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with appropriate ketones or aldehydes under acidic conditions .

- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using phenylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Acetamide coupling via nucleophilic substitution between the sulfonylated tetrahydroquinoline and 2-(4-methoxyphenyl)acetyl chloride in ethanol or DCM, requiring pH control (6.5–7.5) to avoid side reactions .

Key Optimization Parameters : - Temperature: 60–80°C for cyclization; room temperature for sulfonylation.

- Solvent selection: Polar aprotic solvents (e.g., DCM) improve sulfonylation efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Structural characterization employs:

- NMR Spectroscopy : and NMR confirm the presence of the methoxyphenyl (δ 3.8 ppm for OCH), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and tetrahydroquinoline backbone (δ 1.5–2.5 ppm for CH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 463.18 (calculated for CHNOS) .

- X-ray Crystallography : Resolves spatial arrangements of the sulfonyl and methoxyphenyl groups, critical for understanding steric effects in target binding .

Q. What preliminary biological activities have been reported for this compound?

Initial screening studies indicate:

- Anticancer Activity : IC values of 8–12 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

- Antimicrobial Effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) attributed to sulfonamide-mediated disruption of folate synthesis .

- Enzyme Inhibition : 65% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in structure-activity relationship (SAR) studies?

SAR insights include:

- Methoxyphenyl Group : Replacement with electron-withdrawing groups (e.g., nitro) reduces anticancer activity by 40%, highlighting the importance of electron-donating methoxy for target binding .

- Sulfonyl Linker : Substituting phenylsulfonyl with methylsulfonyl decreases COX-2 inhibition (from 65% to 25%), suggesting bulky aromatic groups enhance enzyme interaction .

- Tetrahydroquinoline Core : Saturation of the quinoline ring improves solubility but reduces metabolic stability in hepatic microsomes .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K = 2.1 µM for COX-2) .

- Molecular Dynamics (MD) Simulations : Reveal hydrogen bonding between the sulfonyl group and Arg120 of COX-2, stabilizing the enzyme-inhibitor complex .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpic contributions (ΔH = −12.5 kcal/mol) to binding, guiding thermodynamic optimization .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Strategies to address discrepancies:

- Standardized Assay Conditions : Use uniform cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin for cytotoxicity) to minimize variability .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain differences in in vitro vs. in vivo efficacy .

- Orthogonal Validation : Confirm anticancer activity via dual assays (MTT and clonogenic) to rule out false positives from assay-specific artifacts .

Q. What are the pharmacokinetic properties of this compound, and how can they be optimized?

Key findings and optimization approaches:

- Absorption : Moderate oral bioavailability (F = 35%) due to low solubility (LogP = 3.2). Micellar encapsulation improves solubility to 12 mg/mL .

- Metabolism : Rapid CYP3A4-mediated oxidation of the methoxyphenyl group. Introducing fluorine at the para position reduces metabolic clearance by 60% .

- Half-life Extension : PEGylation increases plasma half-life from 2.1 to 8.5 hours in murine models .

Q. How can synergistic effects with other therapeutic agents be systematically explored?

Methodologies include:

- Combinatorial Screening : High-throughput synergy assays (e.g., Checkerboard) identify potent pairs (e.g., with cisplatin, synergy score = 15.2) .

- Pathway Analysis : RNA sequencing reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) when combined with TRAIL .

- In Vivo Validation : Co-administration with paclitaxel in xenograft models reduces tumor volume by 70% vs. monotherapy (45%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.